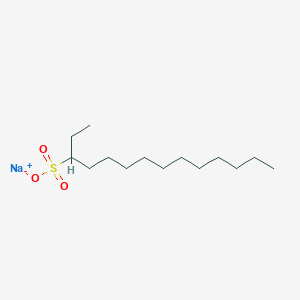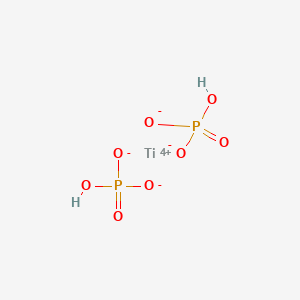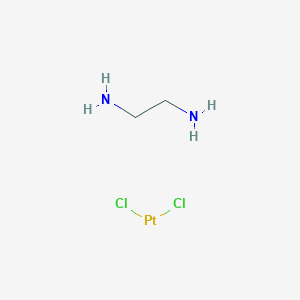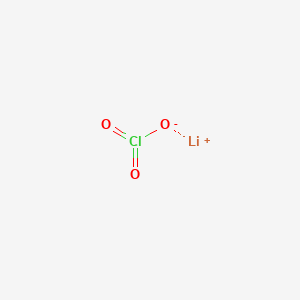
Triphosphate de pentasodium hexahydraté
Vue d'ensemble
Description
Sodium tripolyphosphate hexahydrate, also known as STPP, is an inorganic compound composed of sodium, phosphorus, and oxygen. It is a white powder that is widely used as a food additive, detergent builder, and water softener. STPP is also used in laboratory experiments, where it can be used to synthesize other compounds, as a reagent, and as a buffer.
Applications De Recherche Scientifique
Synthèse chimique
Le triphosphate de pentasodium hexahydraté est souvent utilisé en synthèse chimique . Il peut servir de réactif dans diverses réactions chimiques en raison de sa capacité à donner des groupes phosphate .
Chromatographie
Ce composé est utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Il peut agir comme un tampon ou un composant de phase mobile pour aider à séparer et à identifier les composants d'un mélange .
Séquestrant
Le triphosphate de pentasodium hexahydraté agit comme un séquestrant . Dans ce rôle, il se lie aux ions métalliques, les empêchant de réagir avec d'autres substances . Cette propriété est utile dans une variété d'applications, y compris la conservation des aliments, le traitement de l'eau et les détergents .
Texturisant
Dans l'industrie alimentaire, le triphosphate de pentasodium hexahydraté est utilisé comme texturisant . Il peut améliorer la texture de certains aliments, les rendant plus attrayants pour les consommateurs .
Thérapie d'infarctus tumoral
Des recherches indiquent que le triphosphate de pentasodium hexahydraté pourrait être utilisé en thérapie d'infarctus tumoral
Mécanisme D'action
Safety and Hazards
Sodium tripolyphosphate hexahydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers The paper titled “Assessment and comparison of technological variants of the sodium tripolyphosphate production with the use of multi-criteria analysis” discusses the production methods of Sodium tripolyphosphate . Another paper titled “Phosphorus Research Bulletin Vol. 4 (1994), 117-122” discusses the thermal behavior of Sodium tripolyphosphate hexahydrate .
Propriétés
IUPAC Name |
pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Na.H5O10P3.6H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);6*1H2/q5*+1;;;;;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXJOKTYAQIFRP-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12Na5O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046605 | |
| Record name | Sodium triphosphate hydrate (5:1:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15091-98-2 | |
| Record name | Sodium tripolyphosphate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium triphosphate hydrate (5:1:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM TRIPOLYPHOSPHATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Y93S4UXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium Tripolyphosphate Hexahydrate in the formation of calcium phosphate/collagen composites?
A1: Sodium Tripolyphosphate Hexahydrate plays a crucial role as a source of orthophosphate ions during the mineralization of collagen matrices to form calcium phosphate/collagen composites []. When a solution of Sodium Tripolyphosphate Hexahydrate (specifically, 0.56 M Sodium Dibasic Phosphate (Na2HPO4) with a pH of ~14) crystallizes, it produces Sodium Tripolyphosphate Hexahydrate (Na5P3O10)·6H2O along with Na2HPO4 [1]. This crystallization process leads to a controlled release of orthophosphate ions, which are essential for the subsequent precipitation of minerals and the formation of the composite material.
Q2: Are there any studies on the stability of Sodium Tripolyphosphate Hexahydrate under different conditions?
A2: Yes, there is research dedicated to understanding the dehydration process of Sodium Tripolyphosphate Hexahydrate []. While the specific conditions studied are not detailed in the abstract, this research highlights the importance of understanding the stability of this compound, especially as its hydration state can influence its properties and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)


![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)




